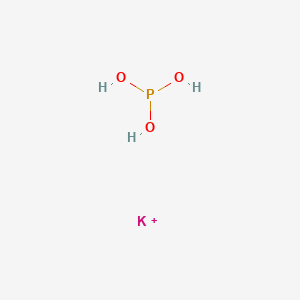

Phosphonic acid, monopotassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Phosphonic acid and its derivatives, including monopotassium salt, are synthesized through various methods, with an emphasis on the control of surface and interface properties in materials science. Notably, phosphonic acids are utilized in the synthesis of nanomaterials and the modification of inorganic substrates through self-assembled monolayers. These methods involve complex coordination chemistry and are critical for developing advanced materials with tailored properties (Guerrero et al., 2013).

Molecular Structure Analysis

The molecular structure of phosphonic acid, monopotassium salt, and its complexes reveals a rich diversity of coordination environments and bonding modes. For instance, the structural elucidation of metal phosphonates demonstrates the flexibility and adaptability of phosphonic acid derivatives in forming complex structures with metals. These studies are fundamental for understanding the interaction mechanisms at the molecular level, influencing the material's overall properties (Bauer et al., 2005).

Chemical Reactions and Properties

Phosphonic acid, monopotassium salt, participates in a variety of chemical reactions, leading to the formation of materials with specific functionalities. The versatility of phosphonic acids in reactions is exemplified by their use in coupling molecules for surface modification and the development of functionalized nanomaterials. These reactions are pivotal for the creation of materials with desired chemical properties, such as enhanced catalytic activity or improved stability (Sevrain et al., 2017).

Physical Properties Analysis

The physical properties of phosphonic acid, monopotassium salt, are influenced by its molecular structure and the nature of its interactions with other compounds. Investigations into the physical properties of phosphonic acid derivatives have shed light on their stability, solubility, and thermal behavior. These properties are crucial for the application of phosphonic acid derivatives in various technological fields, including materials science and engineering (Moszner et al., 2001).

Chemical Properties Analysis

The chemical properties of phosphonic acid, monopotassium salt, such as its reactivity, hydrolytic stability, and coordination behavior, are central to its utility in materials science and chemistry. Detailed studies on the chemical behavior of phosphonic acid derivatives have enabled the design and synthesis of materials with specific functions, highlighting the importance of phosphonic acids in modern chemistry and materials science (Tripuramallu et al., 2010).

Wissenschaftliche Forschungsanwendungen

Surface and Interface Control in Materials : Phosphonic acids are used for controlling surface and interface properties in materials like hybrid or composite materials, optoelectronic devices, and for the synthesis of nanomaterials (Guerrero et al., 2013).

Organogels Formation : They play a role in the formation of thermally reversible organogels, which are useful in a variety of applications including biosensors and biomaterials (George et al., 2006).

Medical and Analytical Applications : Phosphonic acids are employed in various fields including drug development, medical imaging, and analytical purposes due to their structural properties and bioactive features (Sevrain et al., 2017).

Electronics and Sensor Applications : Their use in electronic and biological sensors is noted, especially for molecular organization in self-assembled monolayers (SAMs), which is crucial for reliability and reproducibility of these devices (Dubey et al., 2010).

Corrosion Inhibition and Surface Treatment : Phosphonic acids form monolayers on various metal surfaces, such as stainless steel, and are used for corrosion inhibition and surface treatment (Raman et al., 2006).

Adsorption Kinetics in Biosensors : They are studied for adsorption kinetics on surfaces like Indium tin oxide (ITO), which is important for the development of sensors and biosensors (Jagadeesh & Lakshminarayanan, 2016).

Biological Applications and Drug Development : Their analogues are significant in metabolic regulation, development of potential drugs against several disorders, and in stereoselective synthesis for biological applications (Orsini et al., 2010).

Hybrid Capacitors and Nanomaterials : Used in the synthesis of hybrid capacitors and for the growth of polymers from nanoparticles through processes like atom transfer radical polymerization (Paniagua et al., 2014).

Coordination Chemistry and Structural Studies : Studies focus on the coordination chemistry of phosphonic acids and their derivatives, particularly in relation to metal complexes and open-framework structures (Poojary et al., 1996).

Fuel Cell Technologies : Phosphonic acid groups are integral in the research of proton-conducting membranes for applications in fuel cells (Rusanov et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Phosphonic acids, including Monopotassium Phosphate, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, thus making the synthesis of phosphonic acids a determinant question for numerous research projects .

Eigenschaften

IUPAC Name |

potassium;phosphorous acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O3P/c;1-4(2)3/h;1-3H/q+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCFTYONLUTOFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3KO3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.094 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;phosphorous acid | |

CAS RN |

13977-65-6 |

Source

|

| Record name | Monopotassium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)